molecular formula C5H6Br3N B121386 dibromane pyridine hydrobromide CAS No. 39416-48-3

dibromane pyridine hydrobromide

Cat. No.: B121386
CAS No.: 39416-48-3
M. Wt: 319.82 g/mol
InChI Key: VDCLSGXZVUDARN-UHFFFAOYSA-N
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Description

Based on available data, this compound may refer to pyridine hydrobromide (CAS: 18820-82-1), a salt formed by pyridine and hydrobromic acid. Its molecular formula is C₅H₆BrN, with a molecular weight of 160.01 g/mol . Key properties include:

  • Appearance: White to off-white crystalline solid.
  • Purity: ≥98.97% (HPLC).
  • Moisture content: 0.15% (Karl Fischer titration).
  • Residue on ignition: 0.13% .

However, the term "dibromane" (implying two bromine atoms) introduces ambiguity. No direct evidence explicitly defines "dibromane pyridine hydrobromide" as a distinct compound. It may represent a misnomer or a less-common variant of pyridine hydrobromide. Further clarification from authoritative chemical databases is recommended.

Properties

CAS No.

39416-48-3

Molecular Formula

C5H6Br3N

Molecular Weight

319.82 g/mol

IUPAC Name

molecular bromine;pyridin-1-ium;bromide

InChI

InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H

InChI Key

VDCLSGXZVUDARN-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.Br.BrBr

Canonical SMILES

C1=CC=[NH+]C=C1.[Br-].BrBr

Synonyms

NSC 61191;  Pyridinium Bromide Perbromide;  Pyridinium Hydrobromide Perbromide;  Pyridinium Perbromide; 

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Pyridinium Bromide with Bromine

The most widely documented method for preparing pyridinium tribromide involves the direct reaction of pyridinium bromide with molecular bromine (Br2\text{Br}_2) in a polar aprotic solvent. This exothermic reaction proceeds via the formation of a tribromide anion (Br3\text{Br}_3^-), which complexes with the pyridinium cation (C5H5NH+\text{C}_5\text{H}_5\text{NH}^+) to yield the final product .

Mechanistic Insights :
The reaction mechanism involves the nucleophilic attack of bromide ions (Br\text{Br}^-) on bromine molecules, generating Br3\text{Br}_3^-. Pyridine, when protonated by hydrobromic acid (HBr\text{HBr}), forms pyridinium bromide (C5H5NH+Br\text{C}_5\text{H}_5\text{NH}^+ \text{Br}^-), which subsequently coordinates with Br3\text{Br}_3^-. The stoichiometric ratio of pyridinium bromide to bromine is critical; a 1:1 molar ratio ensures optimal yield .

Experimental Protocol :

  • Reactants : Pyridinium bromide (1 mol), bromine (1 mol).

  • Solvent : Acetic acid or carbon tetrachloride.

  • Conditions : Reaction at 0–5°C under inert atmosphere to mitigate side reactions.

  • Workup : The resulting red crystals are filtered, washed with cold ether, and dried under vacuum.

Yield and Purity :
Industrial-scale implementations report yields exceeding 85%, with purity ≥95% confirmed by titration and X-ray diffraction .

Alternative Synthesis Using Thionyl Bromide (SOBr2\text{SOBr}_2SOBr2)

Thionyl bromide serves as both an acid scavenger and bromine source in this method, offering advantages in reaction control and reduced bromine volatility.

Reaction Pathway :
Thionyl bromide reacts with pyridinium bromide to generate Br3\text{Br}_3^- and sulfur dioxide (SO2\text{SO}_2):

C5H5NH+Br+SOBr2C5H5NH+Br3+SO2\text{C}5\text{H}5\text{NH}^+ \text{Br}^- + \text{SOBr}2 \rightarrow \text{C}5\text{H}5\text{NH}^+ \text{Br}3^- + \text{SO}_2 \uparrow

The gaseous SO2\text{SO}_2 byproduct is easily removed, simplifying purification .

Optimized Parameters :

  • Molar Ratio : 1:1.2 (pyridinium bromide to SOBr2\text{SOBr}_2).

  • Solvent : Dichloromethane or chloroform.

  • Temperature : 20–25°C, with gradual addition of SOBr2\text{SOBr}_2 to prevent overheating.

Advantages :

  • Avoids handling hazardous bromine gas.

  • Achieves comparable yields (80–88%) to the bromine method .

Industrial-Scale Production and Process Optimization

Large-scale manufacturing of pyridinium tribromide necessitates stringent control over reaction parameters to ensure consistency and safety.

Key Considerations :

  • Reactor Design : Glass-lined or Hastelloy reactors resistant to bromine corrosion.

  • Temperature Control : Jacketed reactors with cryogenic cooling for exothermic steps.

  • Waste Management : Neutralization of residual HBr\text{HBr} and SO2\text{SO}_2 using alkaline scrubbing systems.

Case Study :
A patent detailing bromination processes for heterocyclic compounds highlights the use of continuous-flow reactors to enhance mixing and heat dissipation, reducing reaction time by 40% compared to batch methods . Although developed for 2,6-dibromomethylpyridine synthesis, these principles are transferable to pyridinium tribromide production.

Comparative Analysis of Brominating Agents

While pyridinium tribromide is a preferred electrophilic bromine source, alternative agents such as N\text{N}-bromosuccinimide (NBS) and dibromohein (DBDMH) are employed in specialized contexts.

Performance Metrics :

Brominating AgentSolubilityStabilityTypical YieldToxicity
Pyridinium TribromideLow in H₂OHigh85–90%Moderate
NBSHigh in DMFModerate70–80%Low
DBDMHLow in CCl₄Moderate90–95% Low

Notable Observations :

  • DBDMH, though less toxic, requires initiators like AIBN (azobisisobutyronitrile) for efficient radical bromination .

  • NBS generates succinimide byproducts, complicating purification in multistep syntheses .

Challenges and Innovations in Purification

Post-synthetic isolation of pyridinium tribromide is complicated by its low solubility. Recent advances address this through:

Crystallization Techniques :

  • Slow Evaporation : Gradual solvent removal from saturated solutions yields large, pure crystals.

  • Antisolvent Addition : Introducing hexane to dichloromethane solutions induces rapid crystallization.

Chromatographic Methods :

  • Flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1) achieves >99% purity for laboratory-scale batches .

Chemical Reactions Analysis

dibromane pyridine hydrobromide is a versatile reagent that undergoes various types of chemical reactions, including:

The major products formed from these reactions include brominated organic compounds, which are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

dibromane pyridine hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which pyridinium hydrogen tribromide exerts its effects involves the release of electrophilic bromine. This bromine can then participate in various chemical reactions, such as bromination and oxidation. The molecular targets and pathways involved depend on the specific reaction and substrate being used. For example, in the bromination of alkenes, the bromine adds across the double bond to form a dibromide product .

Comparison with Similar Compounds

Pyridine Hydrobromide vs. Diquat Dibromide

Pyridine Hydrobromide (C₅H₆BrN)

  • Structure : Pyridine ring protonated with HBr.
  • Use : Intermediate in organic synthesis; catalyst in polymerization.
  • Stability : Stable at room temperature; hygroscopic.
  • Regulatory Status: Limited toxicity data; primarily for research .

Diquat Dibromide (C₁₂H₁₂Br₂N₂)

  • Structure : Bipyridylium di-cation with two bromide counterions .
  • Use: Herbicide (non-selective, fast-acting).
  • Toxicity : LD₅₀ (oral, rat): 231 mg/kg; classified as "Highly Hazardous" by WHO .
  • Environmental Impact : Persistent in water; regulated under EPA guidelines .
Key Differences
Property Pyridine Hydrobromide Diquat Dibromide
Molecular Formula C₅H₆BrN C₁₂H₁₂Br₂N₂
Molecular Weight 160.01 g/mol 344.05 g/mol
Application Laboratory reagent Agricultural herbicide
Toxicity Low (research use only) High (acute toxicity)
Regulatory Controls Minimal Strict (EPA, WHO)

Structural and Functional Analogues

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline Hydrochloride

  • Relevance : Mentioned in the same context as "dibromane pyridine hydrobromide" in .
  • Contrast: Contains a dihydro-isoquinoline backbone with ethoxy substituents; used in pharmaceutical research (exact applications unspecified) .

Ethylene Dipyridylium Dibromide

  • Synonym for Diquat Dibromide: Shares the same bipyridylium core but differs in substituents and applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dibromane pyridine hydrobromide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of pyridine derivatives under controlled conditions. Optimize variables like temperature (e.g., 80–100°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometric ratios (e.g., Br₂:pyridine) using a factorial design . Validate purity via HPLC (≥98%) and characterize using NMR (¹H/¹³C) and FTIR to confirm functional groups. Contradictions in reported yields (60–85%) may stem from unaccounted humidity or side reactions .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Combine X-ray crystallography for definitive crystal packing analysis with computational methods (DFT calculations) to cross-validate bond angles and electronic properties. Address discrepancies (e.g., Br-C bond lengths) by comparing experimental XRD data with theoretical models . For dynamic studies, use variable-temperature NMR to monitor conformational changes .

Q. What are the critical stability parameters for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., pyridine hydrobromide). Use Arrhenius modeling to predict shelf-life. Conflicting data on photostability may require controlled UV exposure experiments .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic bromination reactions?

  • Methodological Answer : Design kinetic experiments (stopped-flow spectroscopy) to track intermediate formation. Compare turnover frequencies (TOF) under varying substrates (e.g., aromatic vs. aliphatic). Use isotopic labeling (²H/¹³C) to trace reaction pathways. Conflicting TOF values in literature may arise from solvent polarity effects or unoptimized catalyst loading .

Q. What computational strategies are effective in predicting the reactivity of this compound in supramolecular assemblies?

  • Methodological Answer : Apply molecular docking simulations (AutoDock Vina) to study host-guest interactions. Validate using thermodynamic parameters (ΔG, ΔH) from isothermal titration calorimetry (ITC). Discrepancies between predicted and observed binding affinities may require hybrid QM/MM approaches to account for solvation effects .

Q. How can contradictory cytotoxicity data for this compound be reconciled across in vitro studies?

  • Methodological Answer : Perform meta-analysis of existing datasets (PRISMA guidelines) to identify confounding variables (e.g., cell line specificity, exposure time). Replicate experiments under standardized conditions (e.g., MTT assays in HeLa vs. HEK293 cells) with rigorous controls for pH and serum content. Address outliers via sensitivity analysis .

Methodological Frameworks and Theoretical Integration

Q. What theoretical frameworks guide the design of this compound-based materials for electronic applications?

  • Methodological Answer : Link to band-gap engineering principles (DFT for electronic structure prediction) and charge-transfer theories. Use UV-vis-NIR spectroscopy to correlate experimental band gaps with computational models (e.g., B3LYP/6-31G*). Discrepancies >0.2 eV suggest incomplete basis sets or solvent effects .

Q. How do crystallographic data for this compound inform polymorphism studies?

  • Methodological Answer : Perform polymorph screening via solvent-mediated crystallization (10 solvents, 3 cooling rates). Analyze using PXRD and DSC to identify enantiotropic/monotropic transitions. Conflicting reports of Form I vs. Form II dominance may relate to nucleation kinetics, requiring in situ Raman monitoring .

Data Validation and Reproducibility

Q. What statistical methods are recommended for validating reproducibility in synthetic protocols?

  • Methodological Answer : Use ANOVA to compare inter-lab yields (n ≥ 3 replicates) and establish confidence intervals (95% CI). Apply Grubbs’ test to exclude outliers. For contradictory purity data, implement blinded re-analysis by independent labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
dibromane pyridine hydrobromide
Reactant of Route 2
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